

Technical Guide: (E)-7-Methyloct-3-ene

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Compound of Interest

Compound Name: 7-Methyl-3-octene

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of (E)-7-methyloct-3-ene, a simple alkene. Due to the limited availability of data on this specific molecule, this guide presents information based on established principles of alkene chemistry, including synthesis, characterization, and reactivity, supported by generalized experimental protocols and data for analogous structures.

Chemical Identity and Properties

(E)-7-Methyloct-3-ene is an unsaturated hydrocarbon with the molecular formula C_9H_{18} . The "(E)" designation indicates that the higher priority groups on each carbon of the double bond are on opposite sides, resulting in a trans configuration.

Table 1: Physicochemical Properties of (3E)-7-Methyloct-3-ene

Property	Value	Source
Molecular Formula	C ₉ H ₁₈	[1]
Molecular Weight	126.24 g/mol	[1]
CAS Number	86668-33-9	[1]
Density	0.737 g/cm ³	[1]
Boiling Point	140.3 °C at 760 mmHg	[1]
Flash Point	27.8 °C	[1]
Refractive Index	1.425	[1]

Synthesis Protocols

The stereoselective synthesis of (E)-alkenes is a well-established field in organic chemistry. Several methods can be employed to produce (E)-7-methyloct-3-ene with high isomeric purity.

2.1. Reduction of Alkynes

One of the most common methods for preparing trans-alkenes is the reduction of an internal alkyne.

- Experimental Protocol: Dissolving Metal Reduction
 - In a three-neck flask fitted with a dry-ice condenser and an ammonia inlet, condense approximately 50 mL of anhydrous ammonia at -78 °C.
 - Add small pieces of sodium metal (2.2 equivalents) to the condensed ammonia with stirring until a persistent blue color is obtained.
 - Slowly add a solution of 7-methyl-oct-3-yne (1 equivalent) in anhydrous diethyl ether to the sodium-ammonia solution.
 - Allow the reaction to stir for 2 hours at -78 °C.
 - Quench the reaction by the careful addition of ammonium chloride.

- Allow the ammonia to evaporate, then add water and extract the organic product with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-7-methyloct-3-ene.
- Purify the product via fractional distillation or column chromatography.

2.2. Wittig Reaction

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for creating C=C bonds with good stereocontrol. The Schlosser modification of the Wittig reaction is particularly effective for generating (E)-alkenes.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural confirmation and purity assessment of (E)-7-methyloct-3-ene.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For (E)-7-methyloct-3-ene, ^1H and ^{13}C NMR are critical for confirming the connectivity and stereochemistry of the double bond.

- ^1H NMR Spectroscopy: Vinylic protons in alkenes typically resonate in the range of 4.5-6.5 ppm.[2] The coupling constant (J-value) between vinylic protons is diagnostic of the alkene geometry. For a trans configuration, the ^3J coupling constant is typically large, in the range of 12-18 Hz.[3]
- ^{13}C NMR Spectroscopy: The sp^2 -hybridized carbons of the double bond are deshielded and appear in the 100-170 ppm region of the ^{13}C NMR spectrum.[4]

Table 2: Typical NMR Spectroscopic Data for (E)-Alkenes

Nucleus	Typical Chemical Shift (ppm)	Characteristic Coupling Constants (Hz)
^1H (Vinylic)	5.0 - 6.5	$^3J_{\text{trans}} = 12 - 18$
^1H (Allylic)	1.6 - 2.2	-
^{13}C (Vinylic)	110 - 140	-

- Experimental Protocol: ^1H NMR Sample Preparation[3]
 - Accurately weigh 5-25 mg of the (E)-7-methyloct-3-ene sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial.
 - Ensure complete dissolution by gentle vortexing.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
 - Cap the NMR tube and place it in the spectrometer for analysis.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for separating and identifying volatile compounds like alkenes. The gas chromatogram provides information on the purity and can separate geometric isomers, while the mass spectrum gives the molecular weight and fragmentation pattern, aiding in structural confirmation.

- Experimental Protocol: GC-MS Analysis[5]
 - Injector: Use a split/splitless injector at 220 °C. For trace analysis, a splitless injection is preferred.
 - Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 1.0 μm film thickness) is suitable for separating alkene isomers.

- Carrier Gas: Use helium at a constant flow of 1.0 mL/min.
- Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
- MS Detector: Operate in electron ionization (EI) mode at 70 eV. Set the mass scan range from m/z 35 to 300.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the C=C double bond.

Table 3: Characteristic IR Absorption Frequencies for Alkenes

Functional Group	Frequency Range (cm ⁻¹)	Intensity
=C-H Stretch	3010 - 3095	Medium
C=C Stretch	1640 - 1680	Medium, can be weak for symmetric trans-alkenes
=C-H Bend (trans)	960 - 975	Strong

Chemical Reactivity

The reactivity of (E)-7-methyloct-3-ene is dominated by the nucleophilic character of its C=C pi bond. The most common reactions are electrophilic additions, where the pi bond is broken and two new sigma bonds are formed.[6]

4.1. Electrophilic Addition of HBr

The addition of hydrogen halides like HBr proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation.

4.2. Halogenation (Addition of Br₂)

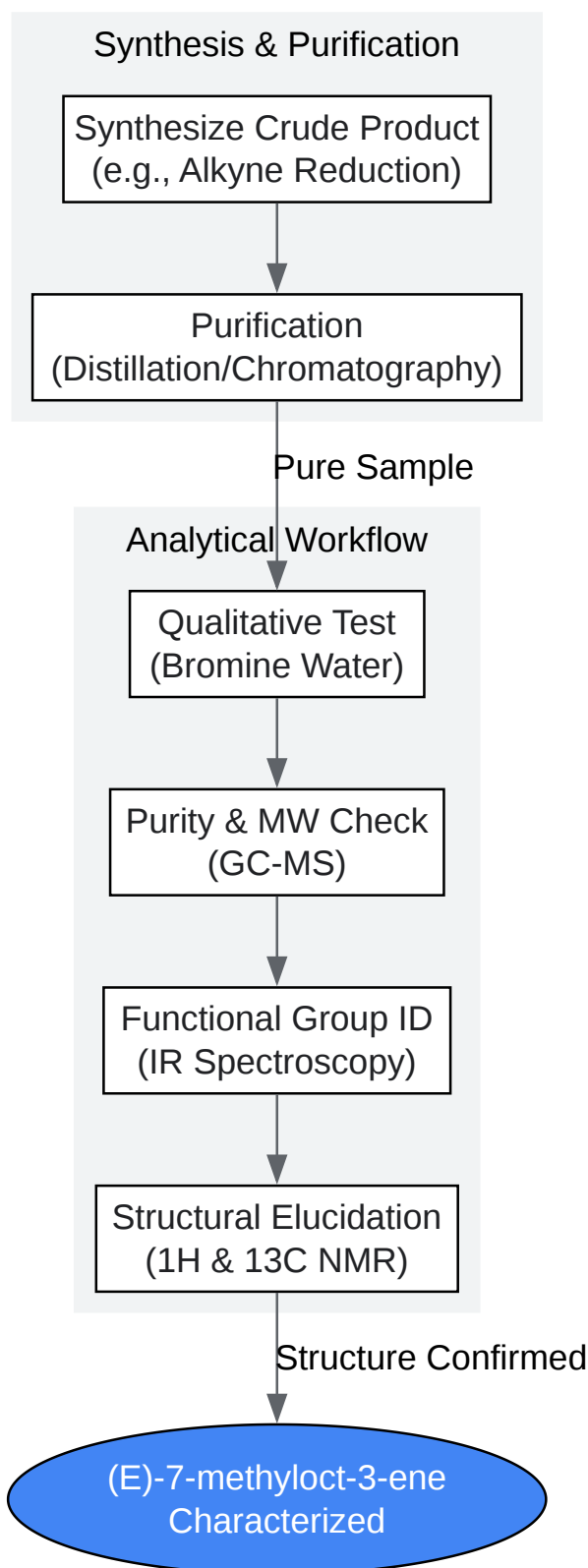
Alkenes react readily with halogens such as bromine (Br₂) to form vicinal dihalides. This reaction is often used as a qualitative test for unsaturation, as the characteristic reddish-brown

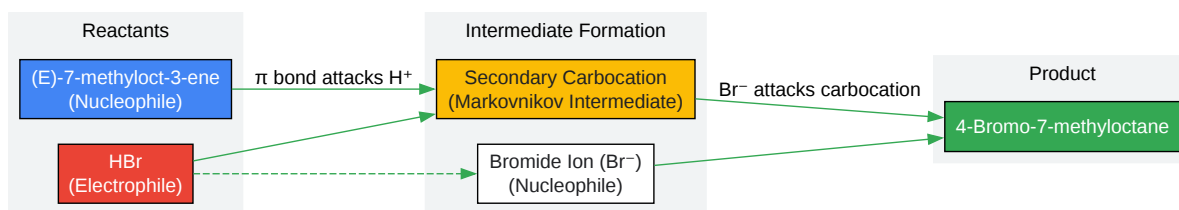
color of the bromine solution disappears upon reaction.^[7] The mechanism typically involves a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.

Visualizations

5.1. Logical Workflow for Alkene Characterization

The following diagram outlines a typical workflow for the identification and characterization of an unknown alkene sample.





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References

- 1. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
- 2. Chemistry: Alkene NMR [openchemistryhelp.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pearson.com [pearson.com]
- 7. youtube.com [youtube.com]
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